molecular formula C20H26ClN3O2 B4976077 ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate

ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate

Cat. No.: B4976077
M. Wt: 375.9 g/mol
InChI Key: BCLPMCKKRNPXQK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the substituents through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-bromophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate
  • Ethyl 4-[(2-fluorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate

Uniqueness

Ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to its analogs, making it a valuable subject of study in various fields.

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-3-26-19(25)20(13-16-6-4-5-7-18(16)21)8-10-24(11-9-20)14-17-12-15(2)22-23-17/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLPMCKKRNPXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NNC(=C2)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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